molecular formula C18H21N3O B10896336 2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B10896336
M. Wt: 295.4 g/mol
InChI Key: OKXOYYINCCNTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone is a complex organic compound that features a phenyl group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. One common method involves the reaction of 4-(pyridin-4-ylmethyl)piperazine with 2-phenylacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the carbonyl group results in alcohol derivatives.

Scientific Research Applications

2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and pyridine moiety can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione
  • 4-(4-Methylpiperazin-1-yl)benzenamine
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a piperazine ring and a pyridine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H21N3O/c22-18(14-16-4-2-1-3-5-16)21-12-10-20(11-13-21)15-17-6-8-19-9-7-17/h1-9H,10-15H2

InChI Key

OKXOYYINCCNTCY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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